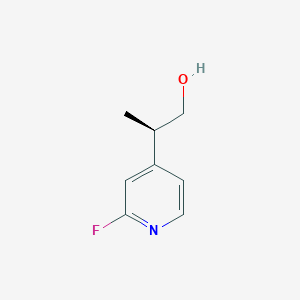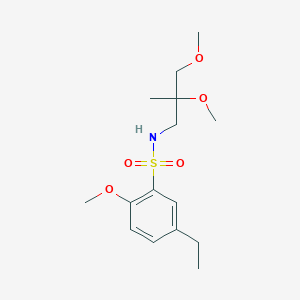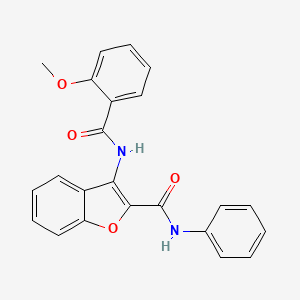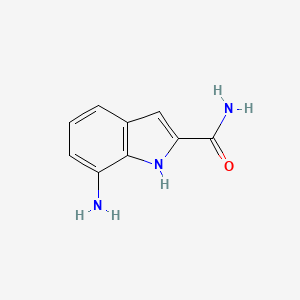![molecular formula C13H12N4O B2907462 N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide CAS No. 2097867-00-8](/img/structure/B2907462.png)
N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide, also known as BAY 41-2272, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of effects on the body.
Wirkmechanismus
The mechanism of action of N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide involves the activation of sGC, which is an enzyme that plays a key role in the regulation of blood pressure and vascular tone. When sGC is activated, it produces cyclic guanosine monophosphate (cGMP), which leads to the relaxation of smooth muscle cells in the blood vessels, resulting in vasodilation and a reduction in blood pressure.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure and vascular tone, N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide has also been shown to have other biochemical and physiological effects. For example, studies have demonstrated that sGC activators like N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide 41-2272 can help to reduce inflammation and oxidative stress, which are both factors that contribute to the development of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide in lab experiments is its specificity for sGC activation. This allows researchers to study the effects of sGC activation in a controlled manner, without the confounding effects of other signaling pathways. However, one limitation of using sGC activators like N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide 41-2272 is that they can be difficult to work with due to their low solubility in water.
Zukünftige Richtungen
There are several potential future directions for research on N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide and other sGC activators. One area of interest is in the development of new sGC activators with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of research is in the identification of new therapeutic applications for sGC activators, such as in the treatment of pulmonary hypertension and other respiratory diseases. Finally, there is also interest in studying the potential interactions between sGC activators and other signaling pathways, in order to better understand the complex network of signaling pathways that regulate cardiovascular function.
Synthesemethoden
The synthesis of N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide involves several steps, including the reaction of 6-bromo-3-pyridinemethanol with 1H-imidazole, followed by the reaction of the resulting intermediate with propargyl bromide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide has been studied for its potential applications in a variety of scientific research areas. One of the main areas of interest is in the treatment of cardiovascular diseases, such as hypertension and heart failure. Studies have shown that sGC activators like N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide 41-2272 can help to lower blood pressure and improve cardiac function.
Eigenschaften
IUPAC Name |
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-2-3-13(18)16-9-11-4-5-12(15-8-11)17-7-6-14-10-17/h4-8,10H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLHALIHWXMZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CN=C(C=C1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2907380.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2907381.png)

![4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile](/img/structure/B2907386.png)
![N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide](/img/structure/B2907387.png)
![methyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2907390.png)


![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2907396.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2907398.png)

![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2907400.png)
